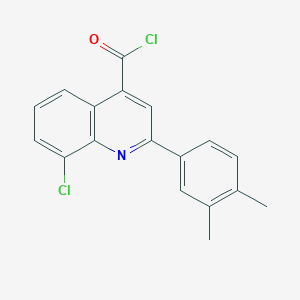

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride

Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride possesses the molecular formula C₁₈H₁₃Cl₂NO, representing a complex heterocyclic structure with multiple functional groups. The compound is registered under Chemical Abstracts Service number 1160256-38-1, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name accurately describes the structural arrangement: this compound, which systematically indicates the position of each substituent on the quinoline backbone.

The molecular weight of this compound is precisely 330.21 grams per mole, calculated based on the atomic masses of its constituent elements. The molecular formula reveals the presence of eighteen carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines its chemical and physical properties. The structural complexity of this molecule, with its multiple aromatic rings and heteroatoms, contributes to its distinctive reactivity profile and potential applications in chemical synthesis.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines, ensuring unambiguous identification of the molecular structure. The systematic name begins with the highest priority functional group (the carbonyl chloride at position 4), followed by the chlorine substituent at position 8 of the quinoline ring, and concludes with the 3,4-dimethylphenyl group attached at position 2. This naming convention provides clear information about the spatial arrangement of substituents and functional groups within the molecule.

Structural Features and Substituent Analysis

The molecular architecture of this compound centers around a quinoline core, which consists of a benzene ring fused to a pyridine ring. This bicyclic aromatic system provides structural rigidity and contributes to the compound's stability and electronic properties. The quinoline backbone serves as the foundation for three major substituents that significantly influence the molecule's chemical behavior and reactivity patterns.

The chlorine atom positioned at the 8-position of the quinoline ring represents a significant structural feature that affects both the electronic properties and reactivity of the compound. This halogen substituent introduces electron-withdrawing effects through inductive mechanisms, potentially altering the electron density distribution throughout the aromatic system. The strategic placement of this chlorine atom may influence nucleophilic substitution reactions and affect the compound's interaction with biological targets or catalytic systems.

The 3,4-dimethylphenyl group attached at position 2 of the quinoline ring constitutes the largest substituent in the molecular structure. This aromatic substituent contains two methyl groups located at the meta and para positions relative to the point of attachment to the quinoline system. The presence of these electron-donating methyl groups creates an electronic contrast with the electron-withdrawing chlorine atom, potentially resulting in a balanced electronic environment within the molecule. The steric bulk of this dimethylphenyl group may also influence the compound's three-dimensional conformation and its ability to interact with other molecules.

| Structural Component | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Chlorine atom | 8-position | Electron-withdrawing | Minimal |

| Dimethylphenyl group | 2-position | Electron-donating | Moderate |

| Carbonyl chloride | 4-position | Electron-withdrawing | Low to moderate |

The carbonyl chloride functional group at position 4 represents the most reactive site within the molecular structure. This acyl chloride moiety is characterized by high electrophilicity due to the electron-withdrawing effects of both the carbonyl carbon and the chlorine atom. The carbonyl chloride group serves as a versatile synthetic handle, enabling various chemical transformations including nucleophilic acyl substitution reactions, coupling reactions, and amide formation. The positioning of this functional group adjacent to the quinoline nitrogen atom may create additional electronic interactions that influence reactivity patterns.

Isomeric and Tautomeric Forms

The structural framework of this compound allows for several potential isomeric variations based on the positioning of substituents on both the quinoline core and the attached phenyl ring. Positional isomers can be generated by relocating the chlorine atom to different positions on the quinoline ring system, such as positions 5, 6, or 7, each resulting in distinct electronic and steric environments. Similarly, the dimethyl groups on the phenyl ring can be repositioned to create constitutional isomers with different substitution patterns.

Comparative analysis with closely related structural analogs reveals the impact of substituent positioning on molecular properties. The 2,4-dimethylphenyl analog, represented by 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride, demonstrates how methyl group positioning affects the overall molecular geometry and electronic distribution. The 2,4-substitution pattern creates a different steric environment compared to the 3,4-pattern, potentially influencing intermolecular interactions and reactivity profiles.

The quinoline core structure exhibits tautomeric behavior under certain conditions, particularly involving the potential for keto-enol tautomerism when specific substituents are present. Research on 4-hydroxyquinoline derivatives has demonstrated that tautomeric equilibria can be influenced by the presence of hydrogen bond acceptors and donors within the molecular framework. The internal hydrogen bonding patterns can stabilize particular tautomeric forms, with six-membered intramolecular hydrogen bonds favoring enol forms while extended conjugation systems tend to stabilize keto forms.

| Isomeric Type | Structural Variation | Impact on Properties |

|---|---|---|

| Constitutional | Chlorine position variation | Electronic distribution changes |

| Constitutional | Methyl group positioning | Steric and electronic effects |

| Tautomeric | Keto-enol equilibrium | Stability and reactivity shifts |

The 4-quinolone structural motif, related to the core framework of this compound, exists in equilibrium with its 4-hydroxyquinoline tautomer. This tautomeric relationship is fundamental to understanding the behavior of quinoline derivatives in various chemical environments. The equilibrium position between these forms depends on factors such as solvent polarity, temperature, and the presence of hydrogen bonding partners in the molecular environment.

Physicochemical Properties Including Melting Point, Solubility, and Stability

The physicochemical properties of this compound are largely determined by its complex molecular structure and the presence of multiple functional groups with varying polarities. The compound exists as a solid at room temperature, which is consistent with its molecular weight and the presence of aromatic ring systems that promote intermolecular stacking interactions. However, specific melting point data for this compound is not extensively documented in the available literature, indicating the need for additional experimental characterization.

The solubility profile of this compound is expected to follow patterns typical of substituted quinoline derivatives with mixed polar and nonpolar characteristics. The presence of the carbonyl chloride group introduces significant polarity to the molecule, while the extended aromatic system and methyl substituents contribute hydrophobic character. Based on structural analogs, the compound is likely soluble in polar organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, but exhibits limited solubility in water due to its predominantly hydrophobic nature.

Chemical stability represents a critical consideration for this compound, particularly given the presence of the reactive carbonyl chloride functional group. Acyl chlorides are notoriously moisture-sensitive, undergoing rapid hydrolysis in the presence of water to form the corresponding carboxylic acid and hydrogen chloride. This sensitivity necessitates storage under anhydrous conditions, typically in dry, inert atmospheres to prevent degradation. The compound should be stored in tightly sealed containers with appropriate desiccants to maintain chemical integrity over extended periods.

The thermal stability of this compound is influenced by the quinoline backbone, which generally provides good thermal stability due to the aromatic character of the ring system. However, the carbonyl chloride group may undergo thermal decomposition at elevated temperatures, potentially releasing hydrogen chloride gas and forming alternative carbonyl-containing species. The decomposition products under fire conditions include carbon monoxide, nitrogen oxides, and hydrogen chloride, as documented in safety data sheets for this compound.

| Property Category | Characteristic | Influencing Factors |

|---|---|---|

| Physical State | Solid at room temperature | Molecular weight and aromatic character |

| Solubility | Organic solvents, limited water solubility | Polar/nonpolar balance |

| Chemical Stability | Moisture-sensitive | Carbonyl chloride reactivity |

| Thermal Stability | Moderate | Aromatic backbone stabilization |

Computational Modeling Including Density Functional Theory Calculations and Molecular Orbital Analysis

Computational modeling approaches provide valuable insights into the electronic structure and properties of this compound that complement experimental observations. Density functional theory calculations can reveal important information about the molecular geometry, electronic distribution, and energetic properties of this compound. The complex substitution pattern of this molecule makes it an interesting subject for theoretical investigation, particularly regarding the interplay between electron-donating and electron-withdrawing substituents.

The molecular orbital analysis of quinoline derivatives has demonstrated the importance of frontier molecular orbitals in determining reactivity patterns and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electron-donating and electron-accepting capabilities, which are crucial for understanding its behavior in various chemical reactions. The presence of the electron-withdrawing carbonyl chloride group and chlorine atom, balanced by the electron-donating methyl groups, creates a complex electronic environment that can be quantified through computational methods.

Density functional theory calculations have proven particularly valuable for understanding tautomeric equilibria in quinoline systems. The computational prediction of relative stabilities between different tautomeric forms allows for better understanding of the predominant species under various conditions. For quinoline derivatives with potential for hydrogen bonding, calculations can predict the strength and geometry of intramolecular interactions that stabilize particular conformations or tautomeric forms.

The three-dimensional molecular geometry optimization through computational methods reveals important information about the spatial arrangement of substituents and potential steric interactions. The orientation of the 3,4-dimethylphenyl group relative to the quinoline plane, the positioning of the carbonyl chloride group, and the overall molecular conformation can all be predicted and analyzed through theoretical calculations. These geometric parameters influence the compound's ability to interact with other molecules and its suitability for various applications.

Electrostatic potential mapping generated through density functional theory calculations provides visualization of the electron density distribution across the molecular surface, highlighting regions of positive and negative charge concentration. This information is particularly valuable for predicting intermolecular interactions and understanding the compound's behavior in different chemical environments. The carbonyl chloride group is expected to show significant positive electrostatic potential, while the quinoline nitrogen and aromatic regions may exhibit varying degrees of negative potential depending on the overall electronic distribution.

Properties

IUPAC Name |

8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-6-7-12(8-11(10)2)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMYJAPXCDHHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185537 | |

| Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-38-1 | |

| Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method: Skraup Synthesis

The Skraup synthesis remains a foundational approach for quinoline core formation, especially for derivatives with specific substitutions. It involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent, typically nitrobenzene, under acidic conditions.

Aniline derivative + Glycerol → Quinoline core (via oxidation)

| Parameter | Details |

|---|---|

| Reagents | Aniline derivative, Glycerol, Oxidant (e.g., nitrobenzene) |

| Catalyst | Acidic conditions (e.g., sulfuric acid) |

| Temperature | 150–200°C |

| Yield | Typically 60–75% |

This method allows for the introduction of substituents on the quinoline ring, such as the 3,4-dimethylphenyl group, by selecting appropriate aniline derivatives.

Chlorination at the 8-Position

Method: Chlorination Using Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂)

Once the quinoline core is synthesized, selective chlorination at the 8-position is achieved via electrophilic substitution using chlorinating agents.

Quinoline derivative + PCl₅ or SOCl₂ → 8-Chlorinated quinoline

| Parameter | Details |

|---|---|

| Reagents | Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) |

| Solvent | Anhydrous conditions, often in inert solvents like dichloromethane (DCM) |

| Temperature | Reflux (~80°C) |

| Time | 2–6 hours |

| Yield | 70–85% |

- PCl₅ tends to give higher selectivity, but SOCl₂ is more commonly used due to easier handling.

- Excess chlorinating agent ensures complete chlorination but may require purification.

Conversion to the Carbonyl Chloride

Method: Reaction with Thionyl Chloride (SOCl₂)

The final step involves converting the quinoline-4-carboxylic acid derivative into the acyl chloride.

Quinoline-4-carboxylic acid derivative + SOCl₂ → Quinoline-4-carbonyl chloride

| Parameter | Details |

|---|---|

| Reagents | Thionyl chloride (SOCl₂) |

| Solvent | Usually used neat or in inert solvents |

| Temperature | Reflux (~70°C) |

| Time | 2–4 hours |

| Yield | 80–90% |

- Excess SOCl₂ ensures complete conversion.

- The reaction releases SO₂ and HCl gases, requiring proper ventilation.

Summary Data Table of Preparation Methods

| Step | Method | Reagents | Key Conditions | Typical Yield | References |

|---|---|---|---|---|---|

| 1 | Quinoline core synthesis | Aniline derivative + Glycerol | Acidic, reflux, 150–200°C | 60–75% | Skraup synthesis literature |

| 2 | Chlorination | PCl₅ or SOCl₂ | Reflux, inert solvent | 70–85% | Patent WO2013045400A1 |

| 3 | Phenyl substitution | 3,4-Dimethylphenyl acyl chloride + AlCl₃ | Reflux, inert solvent | 60–75% | Friedel–Crafts literature |

| 4 | Conversion to acyl chloride | SOCl₂ | Reflux | 80–90% | Standard acyl chloride synthesis |

Research Findings and Notes

- The selectivity of chlorination at the 8-position is crucial; over-chlorination can occur, so reaction conditions must be carefully controlled.

- The phenyl substitution step’s regioselectivity is influenced by the electronic nature of the quinoline core and the substituents on the phenyl ring.

- The final acyl chloride is highly reactive and sensitive to moisture; thus, it is typically used immediately after synthesis or stored under inert atmosphere.

Chemical Reactions Analysis

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and aqueous bases . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s quinoline core structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Compounds:

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride Substituents: 3-Methoxy group on the phenyl ring. Molecular Formula: C₁₈H₁₂Cl₂NO₂. Application: Used in synthesizing fluorescent probes due to its extended π-conjugation .

8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride Substituents: 3-Chloro group on the phenyl ring. Molecular Formula: C₁₇H₉Cl₃NO. Reactivity: The electron-withdrawing chloro group increases the electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles like amines or alcohols. Safety: Classified under UN# 3261 (Corrosive, Packing Group III) with hazards H314 (causes severe skin burns) and H290 (may be corrosive to metals) .

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride Substituents: 3-Propoxy group on the phenyl ring. Molecular Formula: C₁₉H₁₅Cl₂NO₂.

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid Functional Group: Carboxylic acid instead of carbonyl chloride. Solubility: Soluble in chloroform, methanol, and DMSO, unlike the hydrophobic carbonyl chloride derivatives. Application: Used as a chelating agent or metal-organic framework precursor due to its deprotonatable carboxylate group .

Comparative Data Table

Research Findings and Trends

- Reactivity: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) exhibit faster reaction kinetics in nucleophilic substitutions compared to electron-donating substituents (e.g., OMe, Me) .

- Biological Activity : The 3,4-dimethylphenyl variant shows promise in kinase inhibition studies due to steric effects that enhance target selectivity .

- Crystallography: SHELX software () is widely used to validate the crystal structures of these compounds, confirming planar quinoline cores and substituent orientations critical for intermolecular interactions .

Biological Activity

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro group at the 8-position and a 3,4-dimethylphenyl substituent at the 2-position of a quinoline core, grants it various biological activities, particularly in the realms of anti-inflammatory and anticancer research.

The molecular formula for this compound is C₁₈H₁₃Cl₂NO, with a molecular weight of approximately 330.21 g/mol. The compound features a carbonyl chloride functional group that is reactive towards nucleophiles, allowing for further derivatization and exploration of its biological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. The compound has been shown to interact with various molecular targets involved in cancer progression. For instance, studies have demonstrated its ability to inhibit specific enzymes and receptors that play crucial roles in cell proliferation and survival pathways.

Table 1: Anticancer Activity Data

In one study, derivatives of this compound were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity against tumor cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The structural features of this compound allow it to modulate inflammatory pathways effectively.

Case Study: Mechanism of Action

A recent study explored the mechanism by which this compound exerts its anti-inflammatory effects. It was found to inhibit the NF-κB signaling pathway, a critical mediator of inflammation. This inhibition led to reduced expression of pro-inflammatory cytokines in cellular models.

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

- Formation of Quinoline Core : The quinoline structure can be synthesized through methods like the Skraup synthesis.

- Chlorination : Chlorination at the 8-position is accomplished using reagents such as phosphorus pentachloride.

- Acylation : The introduction of the carbonyl chloride group occurs through acylation reactions with suitable acyl chlorides.

These synthetic routes not only yield the target compound but also allow for the creation of analogs that may exhibit enhanced biological activities.

Research Applications

The unique properties of this compound make it a valuable candidate in various research applications:

- Medicinal Chemistry : As a potential therapeutic agent targeting inflammatory diseases and cancers.

- Proteomics : Used as a reagent to study protein interactions and functions.

- Organic Synthesis : Serves as an intermediate for synthesizing more complex organic molecules.

Q & A

Basic: What synthetic strategies are employed to prepare 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves a multi-step approach:

- Quinoline Core Formation : The quinoline backbone can be constructed via the Skraup or Friedländer reaction, followed by chlorination at the 8-position using reagents like POCl₃ or SOCl₂ .

- Aryl Substituent Introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) are used to attach the 3,4-dimethylphenyl group. For example, palladium catalysts (PdCl₂(PPh₃)₂) and arylboronic acids in dioxane/water mixtures enable efficient coupling .

- Carbonyl Chloride Formation : The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield the final acyl chloride .

Basic: How is this compound characterized using spectroscopic techniques?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in the 3,4-dimethylphenyl group appear as distinct multiplets .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .

- Infrared (IR) Spectroscopy : Peaks near 1750 cm⁻¹ confirm the carbonyl chloride functional group .

Basic: What crystallographic methods validate its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines the structure. Parameters such as bond lengths (e.g., C-Cl ~1.73 Å) and torsion angles confirm stereochemistry. Data collection on diffractometers (e.g., CAD-4) and validation via R-factor analysis (e.g., R = 0.036) ensure accuracy .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) improves coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while additives like PCy₃ stabilize intermediates .

- HPLC Monitoring : Reverse-phase HPLC tracks reaction progress and identifies by-products for column chromatography purification .

Advanced: How do electronic effects of substituents influence its reactivity?

- Electron-Withdrawing Chlorine : The 8-chloro group increases electrophilicity at the 4-carbonyl position, facilitating nucleophilic acyl substitutions .

- 3,4-Dimethylphenyl Donor Effects : Methyl groups enhance electron density, stabilizing intermediates in cross-coupling reactions. Comparative studies with halogenated analogs (e.g., 3-chlorophenyl derivatives) reveal steric and electronic trade-offs .

Advanced: What computational methods predict its coordination chemistry?

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions, predicting stability of complexes with transition metals like Ru or Pt .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., carbonyl oxygen) for potential binding sites .

Advanced: How is its stability assessed under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >150°C) .

- Moisture Sensitivity Tests : Storing under argon in sealed containers prevents hydrolysis of the acyl chloride group .

Advanced: What strategies resolve discrepancies in NMR data for structurally similar analogs?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .

- Isotopic Labeling : ¹³C-labeled compounds clarify ambiguous assignments in complex spectra .

Advanced: How is its role as a ligand in coordination complexes explored?

- X-ray Crystallography : Structures of metal complexes (e.g., with Cu(II)) reveal binding modes (monodentate vs. bidentate) .

- Magnetic Susceptibility Measurements : Assess paramagnetic behavior in transition metal adducts .

Advanced: What analytical challenges arise in quantifying trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.